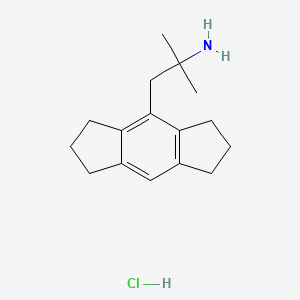
Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C23H38N2O4·HCl It is a member of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 2-(decyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can result in improved cognitive function and memory. Additionally, the compound may bind to receptors such as GABA-A, modulating neurotransmitter activity and exerting anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-(octyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
Uniqueness
Carbamic acid, (2-(decyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific molecular structure, which imparts distinct physicochemical properties and biological activities. Its decyloxy group provides hydrophobic characteristics, while the morpholinyl group contributes to its ability to interact with biological targets.
Propiedades
Número CAS |
112923-09-8 |
|---|---|
Fórmula molecular |
C23H39ClN2O4 |
Peso molecular |
443.0 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(2-decoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O4.ClH/c1-2-3-4-5-6-7-8-11-17-28-22-13-10-9-12-21(22)24-23(26)29-20-16-25-14-18-27-19-15-25;/h9-10,12-13H,2-8,11,14-20H2,1H3,(H,24,26);1H |
Clave InChI |
KKYMWRGPMFMPAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




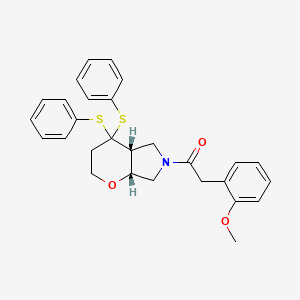
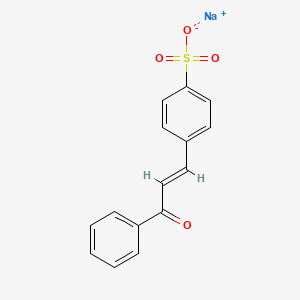


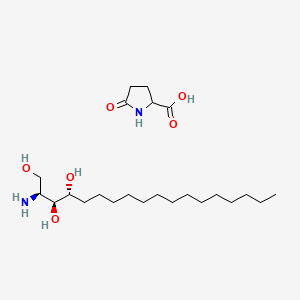
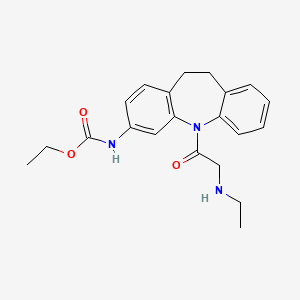

![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)



